molecular formula C25H18ClF4N3O B11073098 4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B11073098
M. Wt: 487.9 g/mol
InChI Key: GIWXZAMVDXJHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and various substituents including chloro, fluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the 2-chloro-6-fluorobenzyl Group: This step involves the alkylation of the benzimidazole core using 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Attachment of the 3-(trifluoromethyl)phenyl Group: This step involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the trifluoromethyl-substituted phenyl group to the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the pyrrolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole N-oxide, while reduction could produce a secondary alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in treating certain diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can interact with nucleic acids or proteins, while the pyrrolidinone ring and substituents can modulate these interactions. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of chloro, fluoro, and trifluoromethyl substituents in 4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one distinguishes it from similar compounds. These substituents can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H18ClF4N3O

Molecular Weight

487.9 g/mol

IUPAC Name

4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C25H18ClF4N3O/c26-19-7-4-8-20(27)18(19)14-33-22-10-2-1-9-21(22)31-24(33)15-11-23(34)32(13-15)17-6-3-5-16(12-17)25(28,29)30/h1-10,12,15H,11,13-14H2

InChI Key

GIWXZAMVDXJHHP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4N3CC5=C(C=CC=C5Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.